5-Phenylpent-2-enoic acid
Description
Significance as a Versatile Building Block in Organic Synthesis
The chemical architecture of 5-phenylpent-2-enoic acid makes it a versatile building block in the field of organic synthesis. Its structure contains multiple reactive sites that can participate in a wide range of organic reactions.
The carbon-carbon double bond can be readily reduced through processes like catalytic hydrogenation to form the saturated carboxylic acid, 5-phenylpentanoic acid. Conversely, the alkene and alkyl portions of the molecule can undergo oxidation, which can lead to the formation of benzoic acid derivatives under the right conditions.
As an α,β-unsaturated carboxylic acid, it is an effective Michael acceptor, meaning it can undergo conjugate additions by nucleophiles at the β-carbon. This reactivity is crucial for building more complex molecular skeletons. For instance, one study demonstrated the use of a chiral hybrid catalyst system to achieve an intermolecular asymmetric aza-Michael addition of O-benzylhydroxylamine to (E)-5-phenylpent-2-enoic acid, producing β-amino acid derivatives with high yields and enantioselectivities.
Furthermore, derivatives of this compound can participate in sophisticated palladium-catalyzed reactions. These reactions are powerful tools for creating complex molecules in an efficient manner. For example, a derivative, 5-(2-carboxyphenyl)-5-phenylpent-2-enoic acid, can undergo a palladium-catalyzed domino cycloisomerization/double condensation reaction to generate complex polycyclic frameworks with high efficiency.
Context within Medicinal Chemistry Research and Drug Development Precursors
In medicinal chemistry, this compound and its structural analogs serve as important precursors for the development of new therapeutic agents. The synthesis of β-amino acid derivatives from this compound is particularly relevant, as these structures are key components of many biologically active molecules, including peptidomimetics.
Peptidomimetics based on scaffolds derived from related unsaturated acids have been applied in targeting protein-protein interactions and the active sites of enzymes. smolecule.com The constrained structure of the unsaturated backbone can help to maintain a conformation that is active for binding to biological targets. smolecule.com This approach has been used in the development of inhibitors for enzymes such as proteases and kinases. smolecule.com
While direct therapeutic applications are not the focus, the structural framework of this compound is a valuable starting point for designing molecules with potential biological activity. Research into its isomers and derivatives has shown potential anti-inflammatory properties, suggesting that this chemical class could influence metabolic pathways and interact with biological targets, warranting further pharmacological investigation. smolecule.com
Broad Research Applications Across Chemical and Biological Disciplines
The utility of this compound and its analogs extends beyond synthesis and medicinal chemistry into broader chemical and biological research.
Analogues of the compound have been explored for their potential antimicrobial and antifungal activities. Studies have shown that some related structures exhibit notable activity against various plant pathogenic fungi. A closely related isomer, (4E)-5-Phenylpent-4-enoic acid (PPA), has been identified as a potent agent against nematodes. This highlights the potential for this class of compounds in agricultural science.
The synthesis of derivatives, such as (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters and amides, has also been achieved through methods like the Knoevenagel condensation. researchgate.net These highly conjugated systems can be used as fluorescent labels in chemosensors, demonstrating an application in materials science and analytical chemistry. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATNQCGERGDVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339563 | |
| Record name | 5-phenylpent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55320-96-2 | |
| Record name | 5-phenylpent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Phenylpent 2 Enoic Acid and Its Analogues
Classical and Contemporary Synthetic Routes for 5-Phenylpent-2-enoic Acid
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and a widely utilized method for preparing α,β-unsaturated acids. ias.ac.inalfa-chemistry.com This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. ias.ac.inalfa-chemistry.com The Doebner modification of the Knoevenagel condensation, which employs pyridine as both a solvent and a base, often with a co-catalyst like piperidine, is particularly effective for the synthesis of cinnamic acid derivatives and their homologues. ias.ac.infhsu.edu
A logical, albeit less direct, approach to a structural analogue of this compound involves the Knoevenagel condensation of cinnamaldehyde with malonic acid. This reaction, following the principles of the Doebner modification, leads to the formation of 5-phenylpenta-2,4-dienoic acid. The reaction is typically carried out in pyridine, which acts as the basic catalyst, and often with a catalytic amount of piperidine to enhance the reaction rate. rsc.org The process involves the initial condensation of cinnamaldehyde with malonic acid to form an unstable intermediate, which then undergoes decarboxylation to yield the final product. The extended conjugation in the resulting dienoic acid makes it a valuable synthon for further chemical transformations.
Reaction Scheme: Cinnamaldehyde + Malonic Acid → 5-Phenylpenta-2,4-dienoic acid + H₂O + CO₂
Typical Reaction Conditions:
| Reactants | Catalyst/Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Cinnamaldehyde, Malonic Acid | Pyridine, Piperidine (catalytic) | Reflux | Several hours | High |
The direct synthesis of this compound can be efficiently achieved through the Knoevenagel condensation of 3-phenylpropionaldehyde with malonic acid. ineosopen.org This reaction is a classic example of the Doebner modification, where the aldehyde is condensed with malonic acid in the presence of a basic catalyst system, typically pyridine and a catalytic amount of piperidine. rsc.org The reaction proceeds via an initial aldol-type addition of the enolate of malonic acid to the aldehyde, followed by dehydration and subsequent decarboxylation to afford the desired α,β-unsaturated acid. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the trans-isomer.
Reaction Scheme: 3-Phenylpropionaldehyde + Malonic Acid → (E)-5-Phenylpent-2-enoic acid + H₂O + CO₂
Illustrative Reaction Parameters:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| 3-Phenylpropionaldehyde | Malonic Acid | Pyridine, Piperidine | Reflux | Good to Excellent |
Wittig Reaction Protocols for Positional Isomers (e.g., 5-Phenylpent-4-enoic Acid)
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes with a high degree of control over the location of the double bond. nih.gov This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). nih.gov For the synthesis of positional isomers of this compound, such as 5-phenylpent-4-enoic acid, the Wittig reaction provides a strategic approach.
In a typical procedure, a suitable phosphorus ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, is prepared by the reaction of triphenylphosphine with 4-bromobutanoic acid. This phosphonium salt is then deprotonated with a strong base, like n-butyllithium, to generate the corresponding ylide. The subsequent reaction of this ylide with benzaldehyde results in the formation of 5-phenylpent-4-enoic acid. The stereoselectivity of the Wittig reaction can often be influenced by the nature of the ylide and the reaction conditions.
A related approach involves the Horner-Wadsworth-Emmons olefination, which utilizes a phosphonate carbanion and often provides excellent E-selectivity. juniperpublishers.com For instance, the reaction of 3-phenylpropanal with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, can be employed to synthesize the ethyl ester of this compound, which can then be hydrolyzed. juniperpublishers.com
General Wittig Reaction Scheme for a Positional Isomer: Benzaldehyde + (3-Carboxypropyl)triphenylphosphonium ylide → 5-Phenylpent-4-enoic acid + Triphenylphosphine oxide
Multi-Step Protocols Involving Ortho-Lithiation and Condensation
For the synthesis of more complex analogues of this compound, particularly those with substitution on the phenyl ring, multi-step protocols involving directed ortho-lithiation (DoM) can be employed. uwindsor.canih.govunito.it DoM is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position. uwindsor.canih.govunito.it
A plausible synthetic strategy for a substituted this compound could begin with an appropriately substituted benzene (B151609) derivative containing a potent DMG, such as a tertiary amide or a carbamate group. nih.gov This substrate would undergo regioselective ortho-lithiation upon treatment with a strong base like n-butyllithium or sec-butyllithium. The resulting aryllithium species can then be reacted with a suitable electrophile to introduce a side chain. For instance, reaction with an appropriate aldehyde followed by further functional group manipulations could lead to the desired substituted this compound. While a direct one-pot synthesis of this compound via this method is not commonly reported, the principles of DoM provide a robust framework for creating a diverse range of its aromatic-substituted analogues.
Hydrolysis of Ester Precursors to Yield this compound
A common and final step in many synthetic routes towards this compound is the hydrolysis of a corresponding ester precursor. These esters are often the direct products of reactions like the Wittig or Horner-Wadsworth-Emmons olefination. The hydrolysis, also known as saponification when carried out under basic conditions, converts the ester functionality into a carboxylate salt, which upon acidification, yields the desired carboxylic acid. scribd.comunion.edu
The reaction is typically performed by treating the ester, such as ethyl 5-phenylpent-2-enoate or methyl 5-phenylpent-2-enoate, with an aqueous solution of a strong base, for example, sodium hydroxide or potassium hydroxide, often in a co-solvent like ethanol or methanol (B129727) to ensure miscibility. The reaction mixture is usually heated to reflux to drive the reaction to completion. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product can then be isolated by filtration and purified by recrystallization.
General Hydrolysis Reaction Scheme: Alkyl 5-phenylpent-2-enoate + NaOH/H₂O → Sodium 5-phenylpent-2-enoate + Alkyl alcohol Sodium 5-phenylpent-2-enoate + HCl → this compound + NaCl
Examples of Ester Hydrolysis:
| Ester Precursor | Hydrolysis Reagent | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| Ethyl (E)-5-phenylpent-2-enoate | Sodium Hydroxide (aq) | Ethanol | Reflux | (E)-5-Phenylpent-2-enoic acid |
| Methyl (E)-5-phenylpent-2-enoate | Potassium Hydroxide (aq) | Methanol | Reflux | (E)-5-Phenylpent-2-enoic acid |
Synthetic Strategies for Substituted this compound Derivatives
The modification of the this compound scaffold can be achieved through several synthetic routes, targeting either the aromatic ring or the pentenoic acid chain. These modifications allow for the systematic investigation of structure-activity relationships and the development of novel compounds with specific functionalities.
Introduction of Aromatic Ring Substituents (e.g., Halogenated, Methoxy-substituted Phenyl Groups)
The introduction of substituents onto the phenyl ring of this compound is a key strategy for modulating its electronic and steric properties. Standard electrophilic aromatic substitution reactions are commonly employed for this purpose.
Halogenated Derivatives: The synthesis of halogenated derivatives typically involves the direct halogenation of a suitable precursor. Electrophilic aromatic halogenation, a well-established class of organic reactions, can be used to introduce chlorine or bromine onto the aromatic ring. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to activate the halogen molecule and generate a potent electrophile. wikipedia.orgyoutube.commasterorganicchemistry.commsu.edulibretexts.orgyoutube.com The regioselectivity of the halogenation is governed by the directing effects of the substituents already present on the aromatic ring. It is important to note that direct halogenation of the α,β-unsaturated acid can lead to addition across the double bond, so protection of this functional group or careful selection of reaction conditions may be necessary. nih.govrsc.org
Methoxy-substituted Phenyl Groups: The synthesis of methoxy-substituted analogues can be achieved through various methods, including the use of starting materials that already contain a methoxy-substituted phenyl group. For instance, a novel protocol for the preparation of hydroxy-methoxybenzene derivatives involves the use of benign reagents like hydrogen peroxide, acetic acid, and p-toluenesulfonic acid to generate ethaneperoxoic acid in situ, which acts as the hydroxylating agent. masterorganicchemistry.com While this method produces hydroxylated derivatives, subsequent methylation would yield the desired methoxy-substituted compounds.
Alkyl-Substituted Derivatives (e.g., 3-Methyl-5-phenylpent-2-enoic Acid)
The introduction of alkyl groups onto the pentenoic acid chain can significantly influence the molecule's conformation and biological activity. A notable example is the synthesis of (Z)-3-methyl-5-phenyl-2-pentenoic acid. This compound has been synthesized by the hydrolysis of its corresponding ethyl ester, ethyl (Z)-3-methyl-5-phenyl-2-pentenoate. The hydrolysis is achieved by refluxing the ester with potassium hydroxide in a mixture of water and methanol. rsc.orgresearchgate.net Subsequent acidification with concentrated hydrochloric acid yields the desired carboxylic acid. rsc.orgresearchgate.net
Below is a table summarizing the synthesis of (Z)-3-Methyl-5-phenylpent-2-enoic acid:
| Starting Material | Reagents and Conditions | Product | Yield |
| Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate | 1. KOH, H₂O, MeOH, reflux, 3h2. conc. HCl | (Z)-3-Methyl-5-phenyl-2-pentenoic acid | 57% |
Hydroxylated Derivatives (e.g., 5-Hydroxy-5-phenylpent-2-enoic Acid)
The synthesis of hydroxylated derivatives introduces a polar functional group that can participate in hydrogen bonding and alter the molecule's solubility and biological interactions. The synthesis of 5-hydroxy-5-phenylpent-2-enoic acid methyl ester has been reported, providing a precursor to the corresponding carboxylic acid. While specific synthetic details for this exact compound are not extensively available in the provided search results, general methods for the hydroxylation of allylic positions or the reduction of corresponding ketones can be employed.
Amino Acid Derivatives (e.g., 2-Amino-5-phenylpent-4-enoic Acid)
The incorporation of an amino group into the 5-phenylpentenoic acid structure leads to the formation of amino acid derivatives, which are of significant interest in medicinal chemistry. The synthesis of compounds such as (S)-2-amino-5-phenylpent-4-enoic acid and its (R)-enantiomer has been documented. youtube.comsemanticscholar.orgbldpharm.com These compounds are constitutional isomers of the target 2-amino-5-phenylpent-2-enoic acid. The synthesis of such non-proteinogenic amino acids often involves stereoselective methods to control the chirality at the α-carbon.
Cyano-Substituted Derivatives (e.g., 2-Cyano-5-phenylpent-2-en-4-ynoic Acid Esters)
The introduction of a cyano group, particularly at the 2-position, can serve as a valuable synthetic handle for further transformations and can influence the electronic properties of the molecule. A series of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters and N-substituted amides have been synthesized via the Knoevenagel condensation. nih.gov This reaction involves the condensation of 3-phenylpropiolaldehyde with the corresponding cyanoacetates or cyanoacetamides. nih.gov The use of basic alumina as a heterogeneous catalyst has been shown to be effective in this transformation. nih.gov Theoretical calculations have indicated that the E-isomer is more stable than the Z-isomer.
The following table outlines the synthesis of various (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters:
| Cyanoacetate Reactant | Product |
| Methyl cyanoacetate | Methyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate |
| Ethyl cyanoacetate | Ethyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate |
| Allyl cyanoacetate | Allyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate |
| Hexadecyl cyanoacetate | Hexadecyl (E)-2-cyano-5-phenylpent-2-en-4-ynoate |
Stereoisomeric Synthesis and Control
The control of stereochemistry is a critical aspect of the synthesis of this compound derivatives, as different stereoisomers can exhibit distinct biological activities. The double bond in the pentenoic acid chain can exist as either the E or Z isomer, and the presence of chiral centers necessitates enantioselective or diastereoselective synthetic strategies.
Lipase-mediated resolution is one approach that has been successfully employed for the stereoselective synthesis of related compounds. This method utilizes the ability of lipases to selectively catalyze reactions on one enantiomer of a racemic mixture. For example, the resolution of 5-acetoxy-4-aryl-(2E)-pentenoate derivatives has been achieved through the regio- and stereoselective hydrolysis of the primary alcohol esters by certain lipases.
Furthermore, the development of stereoselective synthetic routes is crucial for accessing specific isomers. For instance, base-promoted isomerization can be used to enrich a particular geometric isomer. In the case of methyl 5-norbornene-2-carboxylate, rapid isomerization was achieved using sodium tert-butoxide, altering the endo/exo ratio. While not directly applied to this compound in the provided context, this principle of base-catalyzed isomerization can be a valuable tool for controlling the stereochemistry of the double bond.
Optimization of Synthetic Yields and Minimization of Side Product Formation
The Knoevenagel-Doebner condensation is a cornerstone in the synthesis of α,β-unsaturated carboxylic acids, including this compound. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The optimization of this reaction is crucial for maximizing the yield of the desired product while minimizing the formation of side products. Key parameters that are manipulated to achieve this include the choice of catalyst, solvent, temperature, and reactant stoichiometry.
Research into the Knoevenagel-Doebner reaction for compounds analogous to this compound has demonstrated that the selection of the base catalyst is critical. While stronger bases can accelerate the reaction, they may also promote undesirable side reactions. Piperidine is a commonly used catalyst that has been shown to be effective. tandfonline.com The amount of catalyst used, or catalyst loading, also plays a significant role. Studies on similar reactions have shown that a catalyst loading of around 10 mol% often provides the best yields.
The choice of solvent can also significantly impact the reaction outcome. While traditional methods often employ solvents like pyridine, which can also act as a catalyst, there is a growing trend towards greener, more environmentally benign solvents. In some cases, solvent-free conditions have been shown to be effective, leading to higher yields and simpler purification processes. researchgate.net
Temperature is another critical parameter that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the decarboxylation of the product, a common side reaction in the Knoevenagel-Doebner synthesis of cinnamic acid analogues. frontiersin.org This side reaction can be particularly problematic when using an excess of certain catalysts at elevated temperatures. frontiersin.org Therefore, finding the optimal temperature that balances reaction speed with product stability is essential. Microwave-assisted synthesis has emerged as a technique that can rapidly heat the reaction mixture to the desired temperature, often leading to shorter reaction times and improved yields. frontiersin.org
To illustrate the impact of these parameters, the following interactive data table summarizes findings from optimization studies on the Knoevenagel-Doebner reaction for a representative cinnamic acid derivative, highlighting the interplay between catalyst, solvent, and temperature on product yield and side product formation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reactant Ratio (Aldehyde:Malonic Acid) | Yield (%) | Primary Side Product |
| Piperidine | 10 | Pyridine | 100 | 1:1.5 | 85 | Decarboxylation product |
| Piperidine | 10 | Toluene | 110 | 1:1.5 | 78 | Decarboxylation product |
| Piperidine | 5 | DMF | 90 | 1:3 | 92 | Minimal |
| Ammonium Bicarbonate | 20 | None (Solvent-free) | 120 | 1:1.2 | 90 | Minimal |
| Piperidine | 2.5 | Toluene | 120 | 1:3 | 60 | Decarboxylation product (19%) |
Explorations in Industrial Production Methods for this compound
The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of robust, scalable, and cost-effective manufacturing processes. Key considerations for industrial production include reactor design, process control, and downstream processing for product purification.
Continuous flow chemistry has emerged as a promising alternative to traditional batch processing for the large-scale synthesis of fine chemicals. durham.ac.uk Continuous flow reactors offer several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher throughput and more consistent product quality. For the synthesis of α,β-unsaturated carboxylic acids, a continuous flow setup could involve pumping the reactants, such as 3-phenylpropanal and malonic acid, along with a catalyst solution, through a heated tube or a series of connected reactors. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproduct formation.
Process Analytical Technology (PAT) plays a crucial role in the monitoring and control of industrial chemical processes. americanpharmaceuticalreview.comresearchgate.net In the context of this compound production, in-line analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Raman spectroscopy can be integrated into the reactor system to provide real-time data on the reaction progress. americanpharmaceuticalreview.comrsc.org This allows for immediate adjustments to process parameters to maintain optimal conditions and ensure the final product meets the required specifications.
Downstream processing, which encompasses the separation and purification of the final product, is a critical and often costly aspect of industrial production. wikipedia.orgnih.gov For this compound, this would typically involve separating the product from unreacted starting materials, the catalyst, and any side products. Common techniques that could be employed include:
Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.
Extraction: Liquid-liquid extraction can be used to separate the product based on its solubility in different immiscible solvents.
Chromatography: While often used for smaller-scale purifications, industrial-scale chromatography can be employed for high-purity applications.
The development of an efficient downstream process is essential for the economic viability of industrial-scale production. This involves selecting the most effective and economical purification techniques and optimizing their operation to maximize product recovery and purity while minimizing solvent usage and waste generation.
The following table provides a conceptual overview of potential industrial production methods for this compound, comparing batch and continuous flow processes.
| Feature | Batch Production | Continuous Flow Production |
| Reactor Type | Large stirred-tank reactor | Tube reactor, packed-bed reactor, or microreactor system |
| Process Control | Manual or semi-automated control of temperature, pressure, and stirring. PAT can be applied but may have slower response times. | Automated control with real-time monitoring via integrated PAT for precise control of residence time, temperature, and flow rates. |
| Heat & Mass Transfer | Can be limited, potentially leading to localized "hot spots" and inconsistent product quality. | Excellent heat and mass transfer, leading to better process control and more consistent product. |
| Safety | Handling of large quantities of reactants and intermediates can pose safety risks. | Smaller reaction volumes at any given time enhance safety, especially for exothermic or hazardous reactions. |
| Scalability | Scaling up can be challenging and may require significant changes to reactor design and process parameters. | More straightforward scale-up by running the process for longer durations or by using multiple reactors in parallel ("scaling out"). |
| Downstream Processing | Typically involves processing large batches, which can be time-consuming. | Can be integrated with continuous purification techniques for a more streamlined process. |
Chemical Reactivity and Transformation Mechanisms of 5 Phenylpent 2 Enoic Acid
Fundamental Reaction Types Exhibited by 5-Phenylpent-2-enoic Acid
The structure of this compound allows it to undergo a variety of fundamental organic reactions, making it a versatile building block in synthesis.
Oxidation Reactions
The alkene and alkyl components of this compound are susceptible to oxidation under appropriate conditions. Strong oxidizing agents can cleave the molecule, leading to the formation of benzoic acid derivatives. This transformation highlights the reactivity of the carbon chain attached to the stable aromatic ring.
| Reaction Type | Typical Reagents | Major Products |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) in acidic conditions. | Benzoic acid derivatives. |
Reduction Reactions, including Hydrogenation Processes
The carbon-carbon double bond in this compound is readily reduced to yield the corresponding saturated carboxylic acid, 5-phenylpentanoic acid. This is most commonly achieved through catalytic hydrogenation. Furthermore, the α,β-unsaturated nature of the acid makes it a valuable substrate in the field of asymmetric synthesis, where the goal is to produce specific enantiomers of the saturated product. Research into the asymmetric hydrogenation of related α,β-unsaturated carboxylic acids using chiral catalysts is an active area of study. researchgate.netresearchgate.netorganic-chemistry.org Iridium and Ruthenium complexes with chiral ligands have shown high efficiency for these types of transformations. organic-chemistry.orgbohrium.com
| Reaction Type | Typical Reagents & Catalysts | Major Product |
| Catalytic Hydrogenation | Hydrogen gas (H₂) with Palladium on carbon (Pd/C). smolecule.com | 5-Phenylpentanoic acid. smolecule.com |
| Asymmetric Hydrogenation | H₂ with chiral catalysts (e.g., Ir, Ru, or Pd complexes). researchgate.netresearchgate.netorganic-chemistry.org | Enantiomerically enriched 5-phenylpentanoic acid. |
Electrophilic Aromatic Substitution on the Phenyl Moiety
The phenyl group of the molecule can participate in electrophilic aromatic substitution (EAS) reactions. The substituent on the ring is an alkyl chain, which is generally considered an activating group and an ortho, para-director for subsequent substitutions. unizin.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the pentenoic acid chain. The carboxylic acid group is too far removed to exert a significant electronic deactivating effect on the ring. wikipedia.org Consequently, reactions like nitration or halogenation will yield substituted phenyl derivatives. smolecule.com
| Reaction Type | Typical Reagents | Expected Products | Directing Influence |
| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | ortho- and para-Nitrophenyl derivatives | ortho, para |
| Halogenation | Halogens (e.g., Br₂) with a Lewis acid catalyst | ortho- and para-Halophenyl derivatives | ortho, para |
Nucleophilic and Conjugate Addition Reactions (e.g., Asymmetric Aza-Michael Addition)
As an α,β-unsaturated carboxylic acid, this compound is an excellent Michael acceptor, susceptible to conjugate addition by nucleophiles at the β-carbon. A significant area of research has been the development of asymmetric aza-Michael additions, which create a new carbon-nitrogen bond and a chiral center in a highly controlled manner, yielding valuable β-amino acid derivatives. jst.go.jpresearchgate.net
In a notable study, the intermolecular asymmetric aza-Michael addition of O-benzylhydroxylamine to (E)-5-phenylpent-2-enoic acid was achieved using a novel chiral hybrid catalyst system. jst.go.jpjst.go.jp This system, composed of a bifunctional thiourea (B124793) and an arylboronic acid, effectively promotes the reaction with high regioselectivity and enantioselectivity. jst.go.jp The mechanism is believed to involve the deprotonation of the carboxylic acid by the catalyst, forming a borate (B1201080) complex that, along with hydrogen bonding from the thiourea, activates the molecule for a stereoselective nucleophilic attack. jst.go.jpacs.orgnih.gov
The study demonstrated the versatility of this method by testing various (E)-5-arylpent-2-enoic acids, which afforded the corresponding β-amino acid derivatives in good yields and with high enantioselectivities. jst.go.jp
Table: Asymmetric Aza-Michael Addition to (E)-5-arylpent-2-enoic Acids jst.go.jp
| Substrate (Aryl Group) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 81 | 91 |
| 4-(Trifluoromethyl)phenyl | 76 | 83 |
| 4-Methoxyphenyl | 88 | 87 |
| 2-Bromophenyl | 85 | 88 |
| 3,4-Dimethoxyphenyl | 81 | 86 |
| 2-Naphthyl | 90 | 87 |
Cyclization and Cycloisomerization Pathways
The structure of this compound is amenable to various intramolecular cyclization reactions, often facilitated by transition metal catalysts, to form diverse heterocyclic structures. These reactions are of great interest for their ability to rapidly build molecular complexity.
One advanced transformation is the photoaerobic asymmetric lactonization of this compound. nih.govacs.org A 2023 study detailed a ternary multicatalysis system using a chiral spirocyclic selenium-π-acid, a photoredox catalyst, and a sulfur cocatalyst under aerobic conditions. nih.govfigshare.com This method enables the cyclofunctionalization of the alkene to produce enantiomerically enriched butenolides with high selectivity. nih.govacs.org
Additionally, the molecule can participate in palladium-catalyzed domino cycloisomerization reactions, which can lead to the formation of complex polycyclic structures. mdpi.comuniovi.es
| Reaction Type | Catalyst System | Product Type | Key Features |
| Asymmetric Photoaerobic Lactonization | Chiral Selenium-π-acid, Photoredox catalyst, Sulfur cocatalyst. nih.govacs.org | Chiral Butenolide | Uses O₂ as terminal oxidant; high enantioselectivity. nih.govacs.org |
| Domino Cycloisomerization | Palladium catalysts. | Polycyclic structures | Atom-economical cascade reaction. rsc.org |
Catalytic Transformations Involving this compound
Catalysis is central to unlocking the synthetic potential of this compound, enabling transformations that are either impossible or inefficient otherwise. Various metal-based and organocatalytic systems have been developed to control the reactivity and selectivity of reactions involving this compound and its derivatives.
| Catalyst Type | Transformation | Description | Reference(s) |
| Palladium (Pd) | Asymmetric Hydrogenation | Chiral Pd catalysts are used to reduce the C=C double bond with high enantioselectivity. | researchgate.netresearchgate.net |
| Cycloisomerization | Pd(II) complexes catalyze domino reactions to form polycyclic systems. | mdpi.com | |
| Iridium (Ir) | Asymmetric Hydrogenation | Chiral Iridium complexes with spiro-phosphine-oxazoline ligands are highly efficient for the hydrogenation of α,β-unsaturated carboxylic acids. | organic-chemistry.orgbohrium.com |
| Ruthenium (Ru) | Asymmetric Hydrogenation | Ru complexes with chiral diphosphane (B1201432) ligands are effective for asymmetric hydrogenation. | organic-chemistry.org |
| Selenium (Se) | Asymmetric Lactonization | Chiral selenium-π-acids, as part of a ternary photocatalytic system, enable enantioselective cyclization to lactones. | nih.govacs.orgmdpi.com |
| Thiourea/Boronic Acid | Asymmetric Aza-Michael Addition | A chiral integrated organocatalyst that activates the carboxylic acid for highly enantioselective conjugate addition of nitrogen nucleophiles. | jst.go.jpjst.go.jpacs.org |
This diverse catalytic toolbox underscores the importance of this compound as a model substrate and a versatile intermediate in modern organic synthesis.
Palladium-Catalyzed Reactions
Palladium catalysts are instrumental in mediating a variety of transformations involving this compound and its derivatives. These reactions often proceed with high efficiency and selectivity, providing access to a wide array of chemical structures.
Palladium-catalyzed domino reactions, also known as cascade reactions, offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. bath.ac.uknih.gov Derivatives of this compound have been shown to participate in such transformations. For instance, 5-(2-carboxyphenyl)-5-phenylpent-2-enoic acid can undergo a palladium-catalyzed domino cycloisomerization/double condensation reaction with dienophiles to generate polycyclic frameworks. This type of reaction underscores the utility of palladium catalysis in achieving molecular complexity in an atom-economical fashion. The efficiency of these reactions can be high, with some cycloisomerization reactions achieving yields greater than 85%.
The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a fundamental transformation in organic synthesis, providing access to chiral carboxylic acids which are important building blocks for pharmaceuticals and other biologically active molecules. wikipedia.org this compound and its analogues, such as (E)-2-methyl-5-phenylpent-2-enoic acid, serve as key substrates in the development and mechanistic study of heterogeneous palladium catalysts for this purpose. rsc.orgresearchgate.netresearchgate.net
Research in this area focuses on understanding the interactions between the chiral catalyst, typically a palladium surface modified with a chiral ligand, and the α,β-unsaturated substrate. rsc.orgresearchgate.net These studies are crucial for designing more efficient and selective catalysts. The insights gained from using this compound as a model substrate contribute to the broader understanding of asymmetric hydrogenation processes.
Chiral Catalysis for Enantioselective Transformations
The development of chiral catalysts for enantioselective transformations is a major focus of modern organic chemistry. This compound has been employed as a substrate in the development of new chiral catalytic systems. For example, a novel type of arylboronic acid equipped with a chiral aminothiourea has been successfully used for the intermolecular asymmetric Michael addition of nitrogen-nucleophiles to α,β-unsaturated carboxylic acids, including (E)-5-phenylpent-2-enoic acid. jst.go.jpkyoto-u.ac.jp This method allows for the synthesis of enantioenriched β-amino acid derivatives with high yields and enantioselectivities. jst.go.jp
In another example, a ternary selenium-sulfur multicatalysis system has been developed for the asymmetric photoaerobic lactonization of alkenoic acids like this compound. acs.orgnih.gov This process utilizes chiral, spirocyclic selenium-π-acids to achieve highly enantioselective cyclofunctionalizations. acs.orgnih.gov
| Catalyst System | Transformation | Product Type | Enantioselectivity (ee) |
| Arylboronic acid with chiral aminothiourea | Aza-Michael Addition | β-Amino acid derivatives | Up to 97% |
| Ternary selenium-sulfur multicatalysis | Photoaerobic Lactonization | (S)-Butenolide | Up to 94:6 er |
This table summarizes the performance of different chiral catalyst systems in enantioselective transformations of this compound.
Mechanistic Studies of Reaction Pathways
Understanding the detailed mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methodologies. The reactions of this compound have been the subject of mechanistic investigations, particularly concerning the role of non-covalent interactions in catalysis.
In the context of palladium-catalyzed asymmetric hydrogenation, the interaction between the chiral modifier and the reactant on the catalyst surface is crucial for achieving high enantioselectivity. rsc.orgresearchgate.net Mechanistic studies involving (E)-2-methyl-5-phenylpent-2-enoic acid and a chiral binaphthyl-based ligand on a palladium surface have provided significant insights. rsc.orgresearchgate.netgrafiati.comresearchgate.net
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Scanning Tunneling Microscopy (STM), and High-Resolution Photoemission Spectroscopy (HRPES), combined with Density Functional Theory (DFT) calculations, have been employed to probe these interactions. rsc.orgresearchgate.net The results suggest that hydrogen bonding between the chiral ligand and the carboxylic acid reactant on the palladium surface plays a critical role in the reaction mechanism. rsc.orgresearchgate.net Specifically, an interaction between the nitrogen atom of the chiral ligand and the acidic proton of the reactant has been identified. rsc.org DFT calculations have shown that the complex formed via hydrogen bonding is energetically more stable than the individual molecules. rsc.org
| Technique | Observation | Implication |
| NMR Spectroscopy | Peak shift observed in the presence of palladium nanoparticles. | Suggests interaction between the chiral ligand and the reactant in solution. rsc.orgresearchgate.net |
| Scanning Tunneling Microscopy (STM) | Revealed the spatial distribution and configuration of the ligand and reactant on the palladium surface. | Provides visual evidence of the co-adsorption and interaction on the catalyst surface. rsc.orgresearchgate.net |
| Density Functional Theory (DFT) | Calculated a significant stabilization energy for the hydrogen-bonded complex. | Supports the experimental finding that hydrogen bonding is a key driving force for the interaction. rsc.org |
This table outlines the key findings from mechanistic studies on the interaction between a chiral ligand and (E)-2-methyl-5-phenylpent-2-enoic acid on a palladium surface.
The stereochemical outcome of an asymmetric reaction is directly influenced by the interactions between the chiral catalyst and the reactant in the transition state. The study of these ligand-reactant interactions is therefore essential for understanding and predicting the stereochemistry of the products.
In the asymmetric aza-Michael addition to (E)-5-phenylpent-2-enoic acid, the structure of both the chiral catalyst and the substrate influences the enantioselectivity. jst.go.jp For instance, while a variety of (E)-5-arylpent-2-enoic acids provide high enantioselectivities, the introduction of a phenyl group at the 4-position of the pentenoic acid chain leads to a significant drop in enantioselectivity, highlighting the sensitivity of the reaction to the substrate's steric and electronic properties. jst.go.jp
Similarly, in the photoaerobic lactonization, the structure of the chiral selenium-π-acid catalyst is critical. acs.orgnih.gov The bite angle of the catalyst, for example, has been suggested as a factor that can influence the degree of stereoinduction. acs.org These findings demonstrate that subtle changes in the structure of either the ligand or the reactant can have a profound impact on the stereochemical course of the reaction.
Enzymatic Decarboxylation Reactions (e.g., by Ferulic Acid Decarboxylase, FDC1)
The enzymatic decarboxylation of α,β-unsaturated carboxylic acids is a reaction of significant interest for the production of valuable styrene (B11656) derivatives under mild, environmentally friendly conditions. A key enzyme in this process is ferulic acid decarboxylase (FDC1), a prenylated flavin mononucleotide (prFMN)-dependent enzyme known for its ability to decarboxylate a variety of substituted cinnamic acids. nih.govresearchgate.net The catalytic mechanism is notable, proceeding through a 1,3-dipolar cycloaddition between the prFMN cofactor and the α,β-unsaturated acid. researchgate.net
In an extensive study exploring the substrate scope of FDC1 from Saccharomyces cerevisiae (ScFDC1), researchers investigated the enzyme's activity on a wide array of cinnamic acid analogues. researchgate.net This included substrates with modifications to the phenyl ring, as well as those with extended side chains, to probe the geometric and electronic limitations of the enzyme's active site. researchgate.net The experiments were typically conducted using whole E. coli cells engineered to express the recombinant ScFDC1, providing an efficient biocatalytic system.
Among the substrates tested was this compound, which features an extended, non-conjugated alkyl chain compared to the direct phenyl-propenoic acid structure of cinnamic acid. The research aimed to understand how such structural modifications affect the substrate's ability to bind to the active site and undergo decarboxylation.
The findings from the study by Nagy et al. (2019) revealed that while ScFDC1 could effectively transform a broad range of substrates, it was inactive towards this compound. In the initial screening, where various substrates were tested under standardized conditions (pH 7.0, 30 °C, 1 mM substrate concentration), no decarboxylation product was detected for this compound. This indicates that the specific structural characteristics of this compound, likely the increased flexibility and non-conjugated nature of the extended chain, render it an unsuitable substrate for ScFDC1 under the tested conditions.
The table below summarizes the findings for this compound in the context of other relevant substrates from the study to highlight the enzyme's specificity.
| Substrate | Enzyme | Observed Conversion | Source |
|---|---|---|---|
| Cinnamic acid | ScFDC1 | High | |
| Styrylacrylic acid | ScFDC1 | High | |
| This compound | ScFDC1 | Inert (No product detected) |
Biological Activities and Mechanistic Insights of 5 Phenylpent 2 Enoic Acid in Vitro and Preclinical Studies
Screening and Identification of Biological Activities
The discovery of the biological activities of 5-phenylpent-2-enoic acid and its analogues has often been the result of targeted screening programs and bioactivity-guided fractionation of natural product extracts. For instance, the nematicidal properties of (4E)-5-phenylpent-4-enoic acid were identified through the screening of secondary metabolites from the entomopathogenic bacterium Photorhabdus luminescens. asm.orgcabidigitallibrary.org This process involves testing crude extracts and subsequent fractions for activity against target organisms, leading to the isolation and identification of the active compounds. asm.org
Similarly, the specific inhibitory effect of (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) on root gravitropism was discovered during the screening of synthetic analogues of cis-cinnamic acid for their effects on plant growth. researchmap.jpresearchgate.net This highlights the role of synthetic chemistry in generating diverse molecules for biological screening. The identification of these activities relies on a variety of in vitro assays, such as minimum inhibitory concentration (MIC) assays for antimicrobial activity, cytotoxicity assays (e.g., MTT assay) for anticancer potential, and specific bioassays for nematicidal and plant growth regulatory effects. asm.orgresearchmap.jp
Investigated Biological Activities of this compound and its Analogues
Research has indicated that this compound and its derivatives possess antimicrobial properties against a range of pathogens. In one study, this compound demonstrated inhibitory activity against both bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several microbial strains, indicating a broad-spectrum activity.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Analogues of this compound have also been investigated for their antimicrobial potential. For example, 3-(3-Chlorophenyl)pent-2-enoic acid has shown significant inhibitory action against various bacterial species, with MICs ranging from 50 to 200 µg/mL. Furthermore, a series of novel hydrazide-hydrazones of phenylacetic acid, which can be considered as structurally related compounds, exhibited significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net
Analogues of this compound have demonstrated notable antifungal activity against various plant pathogenic fungi. A study on novel 1,5-Diphenyl-2-penten-1-one analogues, which share a similar structural backbone, revealed moderate to good fungicidal activities. mdpi.com For instance, compound 7g, a derivative with a 3-position chlorine substituted phenyl group, exhibited a high level of activity.
While direct data for this compound against a wide range of plant pathogens is limited, the activity of its analogues suggests the potential of this chemical scaffold in developing new antifungal agents for agriculture.
(4E)-5-Phenylpent-4-enoic acid (PPA), a closely related isomer of this compound, has been identified as a potent nematicidal agent. asm.org This compound, isolated from the bacterium Photorhabdus luminescens, displays significant, concentration-dependent activity against economically important plant-parasitic nematodes such as the root-knot nematode (Meloidogyne incognita) and the citrus nematode (Tylenchulus semipenetrans). asm.orgresearchgate.net The nematicidal activity is believed to stem from the disruption of mitochondrial function and kinase signaling in the nematodes. researchgate.net
| Compound | Nematode Species | LC₅₀ (µg/mL) at 24h |
|---|---|---|
| (4E)-5-Phenylpent-4-enoic acid (PPA) | Meloidogyne incognita | 44.4 |
| Tylenchulus semipenetrans | 66.3 | |
| trans-Cinnamic acid (t-CA) | Meloidogyne incognita | 67 |
Interestingly, studies have shown that the combination of PPA with other metabolites from P. luminescens, such as trans-cinnamic acid (t-CA) and indole, can result in synergistic nematicidal effects against targeted plant-parasitic nematodes. asm.org This suggests the potential for developing more effective nematicidal formulations based on these compounds.
Several analogues of this compound have been investigated for their anticancer properties in vitro, showing promising results against various cancer cell lines. nih.gov For example, 3-(3-Chlorophenyl)pent-2-enoic acid was found to induce apoptosis in breast (MCF-7) and liver (HepG2) cancer cells. Another analogue, Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate, also demonstrated selective cytotoxic effects against MCF-7 and cervical cancer (HeLa) cells. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3-(3-Chlorophenyl)pent-2-enoic acid | MCF-7 (Breast) | 30 |
| HepG2 (Liver) | 25 | |
| Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate | MCF-7 (Breast) | 42 - 166 |
| HeLa (Cervical) |
The mechanism of action for the anticancer activity of these compounds is thought to involve the induction of apoptosis and the inhibition of specific enzymes involved in cancer cell proliferation and survival.
A specific analogue, (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76), has been identified as a selective inhibitor of root gravitropic bending in lettuce radicles. researchmap.jpnih.gov This compound was found to inhibit root gravitropism at a concentration of 5 µM without significantly affecting primary root elongation, a desirable trait for a specific plant growth regulator. researchmap.jpresearchgate.net Structure-activity relationship studies have revealed that the (2Z,4E)-diene unit, the carboxylic acid moiety, and the aromatic ring are all crucial for this potent inhibitory activity. nih.gov
Further research led to the design and synthesis of even more potent analogues. For instance, a 4-phenylethynyl analog of ku-76 was found to be effective at a concentration as low as 0.01 µM. researchgate.net These findings suggest that this compound derivatives could be valuable tools for studying the mechanisms of plant gravitropism and may have applications in agriculture as novel weed suppressors. researchgate.net
Quorum-Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This system is crucial for virulence and biofilm formation in many pathogenic bacteria, making it an attractive target for antimicrobial strategies. frontiersin.orgrug.nl Derivatives of this compound have been identified as inhibitors of this critical bacterial communication system.
Specifically, turnagainolides, a class of cyclic depsipeptides that contain a (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue, have demonstrated quorum-sensing inhibitory activity. asm.orgasm.org For instance, turnagainolide A and arthroamide, which differs from turnagainolide A by the substitution of one amino acid, have been shown to inhibit the agr-signaling pathway of Staphylococcus aureus at micromolar concentrations without exhibiting cytotoxicity. researchgate.net Arthroamide and turnagainolide A displayed potent inhibition of an agr-reporter strain with IC₅₀ values of 0.3 µM and 0.8 µM, respectively. researchgate.net These findings suggest that compounds containing the 5-phenylpentenoic acid scaffold can disrupt bacterial communication, thereby potentially reducing the virulence of pathogenic bacteria. researchgate.netnih.govnih.gov
Elucidation of Molecular Mechanisms of Biological Action
The diverse biological effects of this compound and its derivatives are rooted in their interactions with specific molecular targets. Research has begun to unravel the intricate mechanisms through which these compounds exert their influence at a molecular level.
A significant area of research has focused on the interaction of this compound derivatives with protein kinases, a family of enzymes crucial for cellular signaling. One prominent example is the allosteric activation of 3-phosphoinositide-dependent protein kinase 1 (PDK1) by the derivative PS48, a chlorophenylpentenoic acid. nih.govplos.org PDK1 is a key kinase that activates other kinases, including AKT, which are involved in cell survival, proliferation, and metabolism. nih.gov
PS48 binds to a specific allosteric site on PDK1 known as the PIF-binding pocket, which is distinct from the ATP-binding site. nih.govechelon-inc.com This binding event induces conformational changes in the kinase, leading to its activation. nih.govnih.gov Structural studies have revealed that the phenyl ring of PS48 interacts with a hydrophobic pocket within the PIF-binding site, and the carboxylate group forms important ionic and hydrogen bonds. nih.gov This allosteric activation mechanism has been shown to stimulate PDK1 activity by approximately 1.8-fold in in vitro assays. nih.gov The binding affinity (Kd) of activators like PS48 to PDK1 is in the micromolar range. nih.govacs.org The ability of PS48 and its analogs to allosterically modulate PDK1 activity highlights a sophisticated mechanism for controlling enzyme function. nih.govresearchgate.netpnas.org
Table 1: Allosteric Modulators of PDK1 and their Activities
| Compound | Type of Modulation | EC₅₀/AC₅₀/K_d | Reference |
|---|---|---|---|
| PS48 | Allosteric Activator | AC₅₀ = 7.95 µM, K_d = 10.3 µM | acs.org |
| Compound 1 | Allosteric Activator | EC₅₀ ~40 µM, K_d ~40 µM | nih.gov |
| Compound 3 | Allosteric Activator | EC₅₀ ~50 µM, K_d ~40 µM | nih.gov |
| PS210 | Allosteric Activator | AC₅₀ = 2.0 µM | acs.org |
| COM1 | Allosteric Activator | AC₅₀ = 34.0 µM | acs.org |
| RS2 | Allosteric Inhibitor | K_d = 9.0 µM | acs.org |
| PSE10 | Allosteric Activator | AC₅₀ = 18.75 µM | acs.org |
| RF4 | Allosteric Inhibitor | K_d = 8.4 µM | acs.org |
| com17 | Allosteric Activator | EC₅₀ = 23.0 µM | acs.org |
| SS7 | Allosteric Inhibitor | IC₅₀ = 7.0 µM | acs.org |
While direct studies on the disruption of specific microbial metabolic pathways by this compound are not extensively detailed in the provided search results, its antimicrobial properties suggest such a mechanism. For instance, the production of phenyllactic acid (PhLA), a related compound, in E. coli is achieved through the engineering of metabolic pathways, specifically the shikimate pathway which is responsible for the synthesis of aromatic amino acids. frontiersin.org This indicates that compounds with a phenyl group can interact with and be processed by microbial metabolic enzymes. The inhibition of microbial growth by derivatives of similar compounds is thought to occur through interference with crucial processes like cell wall synthesis or protein function. The nematicidal activity of (4E)-5-phenylpent-4-enoic acid, a secondary metabolite from Photorhabdus bacteria, further points to its ability to interfere with essential life processes in microorganisms. scispace.com
The structural characteristics of this compound, featuring both a hydrophobic phenyl group and a hydrophilic carboxylic acid, suggest it may interact with cellular membranes. Such interactions can lead to alterations in membrane permeability and function. It has been proposed that the structural attributes of similar compounds could enhance their interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death. This mechanism is a plausible explanation for the observed antimicrobial and nematicidal activities.
Beyond kinases, derivatives of this compound have been shown to interact with other important cellular proteins. One such target is the rotamase Pin1, a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating mitosis and the activity of various kinases by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs. smolecule.comidrblab.net A derivative, (2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid, has been identified as a sub-micromolar inhibitor of Pin1. pdbj.orgidrblab.net The design of this inhibitor involved replacing a phosphate (B84403) group with a carboxylate isostere, which then interacts with the active site of Pin1. pdbj.org This interaction demonstrates that the 5-phenylpentenoic acid scaffold can be modified to target specific protein-protein interaction sites and influence fundamental cellular processes.
In the realm of plant biology, a derivative of this compound has been found to selectively inhibit root gravitropism. Gravitropism is the process by which plants direct their growth in response to gravity. researchmap.jpkyushu-u.ac.jp The compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid, also known as ku-76, was found to inhibit the gravitropic bending of lettuce radicles at a concentration of 5 µM without affecting primary root elongation. researchmap.jpkyushu-u.ac.jpnih.gov This specific activity suggests that ku-76 targets a regulatory component within the gravitropism signaling pathway, which may involve gravity perception, signal transduction, or auxin transport. kyushu-u.ac.jp Structure-activity relationship studies revealed that the (2Z,4E)-diene configuration, the carboxylic acid moiety, and the aromatic ring are all crucial for this inhibitory activity. nih.gov
Metabolic Reprogramming Effects (e.g., Shift from Mitochondrial Oxidation to Glycolysis)
While direct studies on the metabolic reprogramming effects of this compound are limited, research on closely related derivatives provides significant insights. A notable example is the derivative 5-(4-chlorophenyl)-3-phenyl-pent-2-enoic acid (PS48), which has been identified as a small molecule that can induce a Warburg-like metabolic state. umsystem.edu This phenomenon is characterized by an increase in glycolytic activity even in the presence of oxygen. Studies have shown that PS48 promotes glycolysis and the production of lactate. umsystem.edu This suggests that compounds within this structural class have the potential to modulate cellular energy pathways, shifting the balance from mitochondrial respiration towards glycolysis. Such metabolic shifts are crucial in various physiological and pathological processes, including the proliferation of certain cell types. hapres.comnih.govnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives and analogs of this compound, SAR studies have identified key structural components essential for specific biological effects.
Identification of Essential Structural Features for Specific Biological Activities
Research on (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76), a close analog of this compound with an additional double bond, has provided detailed insights into the structural requirements for its activity as a selective inhibitor of root gravitropism. These studies dissected the molecule into three critical units: the aromatic ring, the dienyl carbon chain, and the carboxylic acid group. kyushu-u.ac.jpresearchmap.jp
The primary findings from these studies indicate that all three components are essential for potent inhibitory activity. kyushu-u.ac.jp The carboxylic acid moiety is indispensable, as replacing it with amides, alcohols, or esters resulted in a significant loss of potency. kyushu-u.ac.jpresearchmap.jp Similarly, the phenyl group was found to be crucial; its replacement with a simple alkyl chain led to inactive compounds. kyushu-u.ac.jpresearchmap.jp This highlights the importance of the specific combination of these three structural features for the observed biological effect.
Impact of Stereoisomerism and Double Bond Geometry on Activity Profiles
The geometry of the double bonds in the pentenoic acid chain plays a critical role in determining the biological activity of these compounds. In the case of the analog ku-76, the (2Z,4E) configuration of the diene system was found to be essential for its inhibitory activity on root gravitropism. kyushu-u.ac.jpresearchmap.jp Other stereoisomers, including the (2E,4E), (2Z,4Z), and (2E,4Z) analogs, were all found to be inactive. kyushu-u.ac.jpresearchmap.jp
Furthermore, the presence of the conjugated diene system itself is vital. Analogs where the diene was partially saturated (a 4,5-saturated analog) or altered (a 4,5-alkynyl analog) also failed to show inhibitory activity. kyushu-u.ac.jp This demonstrates a strict requirement for the specific spatial arrangement and electronic properties conferred by the (2Z,4E)-diene unit for effective interaction with its biological target.
Effects of Aromatic Ring Substituents and Chain Length on Biological Efficacy
The substitution pattern on the aromatic ring and the length of the carbon chain are significant determinants of biological efficacy. The influence of substituents on a benzene (B151609) ring can be attributed to a combination of inductive and resonance effects, which alter the electron distribution of the molecule and its interaction with biological targets. libretexts.org Electron-withdrawing groups, for instance, can increase the strength of interactions with certain biological structures. science.gov
In studies of 1,5-diphenyl-2-penten-1-one analogs, it was observed that the position of substituents on the benzene ring significantly impacted insecticidal activity. researchgate.net Specifically, changing a substituent from the 4-position to the 2- or 3-position resulted in a sharp decline in larvicidal activity against mosquitoes. researchgate.net While not this compound itself, this highlights the sensitivity of the biological activity to the substitution pattern on the phenyl ring within a similar structural framework. The length of the carbon chain is also a critical factor, as demonstrated by comparing the activity of this compound analogs to shorter-chain compounds like trans-cinnamic acid.
| Structural Moiety | Modification | Impact on Gravitropism Inhibitory Activity |
|---|---|---|
| Carboxylic Acid | Unmodified (COOH) | Essential for high potency |
| Ester, Amide, or Alcohol | Significantly less potent or inactive | |
| Aromatic Ring | Phenyl Group | Crucial for activity |
| Alkyl Chain Replacement | Inactive | |
| Diene Chain | (2Z,4E) Stereoisomer | Active configuration |
| (2E,4E), (2Z,4Z), (2E,4Z) Stereoisomers | Inactive | |
| 4,5-Saturated Analog | Inactive | |
| (4E)-Olefin altered to Alkynyl Moiety | Activity maintained, suggesting some flexibility at this position |
Biosynthesis and Natural Occurrence
While this compound itself is primarily known as a synthetic compound, structurally related molecules are produced by various microorganisms as secondary metabolites.
Isolation as Secondary Metabolites from Microorganisms (e.g., Photorhabdus luminescens sonorensis, Bacillus subtilis)
An isomer of the target compound, (4E)-5-phenylpent-4-enoic acid (PPA) , has been isolated from the entomopathogenic bacterium Photorhabdus luminescens sonorensis. researchgate.netresearchgate.net This bacterium exists in a symbiotic relationship with Heterorhabditis nematodes and produces a variety of biologically active secondary metabolites. nih.gov Bioactivity-guided fractionation of culture supernatants from the Caborca strain of P. luminescens sonorensis led to the identification of PPA, alongside trans-cinnamic acid and indole. researchgate.net These compounds displayed potent nematicidal activities against important plant-parasitic nematodes. researchgate.net
In a different microbial genus, a hydroxylated and unsaturated analog, (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) , has been identified as a key structural component of a class of cyclic depsipeptides known as turnagainolides . nih.govnih.gov These compounds have been isolated from bacteria such as Bacillus subtilis. nih.govnih.govresearchgate.nethelsinki.fi Recent studies have not only isolated novel turnagainolides from B. subtilis but have also identified the biosynthetic gene cluster (BGC) responsible for their production. nih.govnih.gov The discovery of the tur-BGC provides critical insights into the enzymatic machinery that synthesizes the Hppa residue and assembles the final depsipeptide, opening avenues for bioengineering and the production of novel analogs. nih.gov
| Microorganism | Isolated Compound/Analog | Compound Class | Reference |
|---|---|---|---|
| Photorhabdus luminescens sonorensis | (4E)-5-phenylpent-4-enoic acid (PPA) | Phenylpropanoid | researchgate.netresearchgate.net |
| Bacillus subtilis | (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) | Fatty acid residue within Turnagainolides (Cyclic Depsipeptides) | nih.govnih.govresearchgate.nethelsinki.fi |
Natural Occurrence in Plant Species (e.g., Litsea glaucescens)
(4E)-5-phenylpent-4-enoic acid has been identified as a natural product found in the plant species Litsea glaucescens. naturalproducts.net This plant, a member of the Lauraceae family, is native to Mexico and is commonly known as the Mexican bay. researchgate.netactahort.org While the compound has been reported in this species, extensive phytochemical analyses of Litsea glaucescens have more commonly identified a variety of other chemical constituents. researchgate.netnih.gov
Research into the chemical composition of Litsea glaucescens has primarily focused on its essential oil, which is rich in monoterpenes and other volatile compounds. researchgate.netresearchgate.net Additionally, non-volatile secondary metabolites such as flavonoids and flavan-3-ol (B1228485) derivatives have been isolated and characterized from the leaves. researchgate.netnih.gov The table below summarizes the major chemical compounds frequently reported in Litsea glaucescens, highlighting the diversity of its chemical profile. The presence of this compound represents a less commonly reported component of its phytochemistry.
Table 1: Major Chemical Constituents Identified in Litsea glaucescens
| Compound Class | Specific Compounds |
|---|---|
| Monoterpenes/Terpenoids | Eucalyptol (1,8-cineole), Linalool, β-Pinene, Limonene, Terpinen-4-ol, α-Pinene |
| Flavonoids | Quercitrin, Kaempferol, Quercetin, Rutin |
| Flavan-3-ols | Epicatechin, Gallocatechin, Catechin, Epigallocatechin |
| Phenylpropanoids | (4E)-5-phenylpent-4-enoic acid |
Source: naturalproducts.netresearchgate.netnih.govresearchgate.net
Elucidation of Biosynthetic Gene Clusters for Derivatives (e.g., in Turnagainolides)
While the biosynthesis of this compound itself is not extensively detailed in plant species, significant progress has been made in elucidating the biosynthetic gene clusters (BGCs) for its derivatives in microorganisms. A notable example is the biosynthesis of turnagainolides, a class of cyclic depsipeptides that incorporate a rare (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue, a hydroxylated derivative of this compound. nih.govasm.org
Turnagainolides have been isolated from various microorganisms, including bacteria of the genus Bacillus. nih.govasm.orgacs.orgnih.gov Studies focusing on a marine-derived strain of Bacillus subtilis led to the identification and characterization of the BGC responsible for producing these compounds. nih.govasm.org This research provided a framework for understanding how the Hppa moiety is synthesized and incorporated into the final depsipeptide structure.
The biosynthesis is hypothesized to occur through a multi-modular nonribosomal peptide synthetase (NRPS) pathway. asm.org The process begins with the deamination of L-phenylalanine to form cinnamic acid. This precursor is then extended with an acetate (B1210297) unit, likely from malonyl-CoA, to form the β-hydroxy carboxylic acid structure of Hppa, which is then integrated into the growing peptide chain. asm.orgacs.org
Gene knockout experiments and bioinformatic analysis using tools like antiSMASH have been instrumental in identifying the specific genes within the cluster, designated as the 'tur' BGC. asm.orgjmicrobiol.or.kr This has allowed for the proposal of a putative biosynthetic pathway for turnagainolide A. asm.org
Table 2: Key Genes in the Turnagainolide ('tur') Biosynthetic Gene Cluster
| Gene | Proposed Function | Role in Biosynthesis |
|---|---|---|
| tur2 | Histidine ammonia-lyase | Catalyzes the initial deamination of L-phenylalanine to cinnamic acid. |
| tur1 | AMP-dependent synthetase and ligase | Activates cinnamic acid. |
| tur4 | Acyl carrier protein (ACP) domain | Mediates the loading of activated cinnamic acid onto the KSα domain. |
| tur5 | Ketoacyl synthase (KSα) domain | Site for the initial loading of the activated precursor. |
Source: asm.org
The elucidation of the turnagainolide BGC not only clarifies the formation of the Hppa residue but also opens avenues for metabolic engineering to produce novel bioactive compounds. nih.govasm.org This understanding of microbial biosynthetic pathways for derivatives of this compound provides critical insights that may inform future investigations into its formation in other organisms.
Computational and Theoretical Investigations of 5 Phenylpent 2 Enoic Acid
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the ligand-target interactions that govern the biological activity of a compound.
In the context of related structures, such as 3,5-diphenylpent-2-enoic acids, molecular docking has been employed to understand their role as allosteric modulators of the phosphoinositide-dependent kinase-1 (PDK1). nih.gov These studies revealed that the carboxylate group of the ligand interacts with the receptor site through a network of ionic and hydrogen bonds, involving key amino acid residues like K76, T148, and R131, and a water-mediated interaction with Q150. electronicsandbooks.com The docking analysis also highlighted the importance of the spatial arrangement of the phenyl rings for effective binding within the subpockets of the protein. electronicsandbooks.com For instance, the ability of one of the phenyl rings to rotate out of the plane of the double bond was found to be an essential characteristic for potent activation of PDK1. electronicsandbooks.com
While specific docking studies on 5-phenylpent-2-enoic acid itself are not detailed in the provided results, the principles derived from its analogs suggest that its phenyl group and carboxylic acid moiety would be key determinants in its binding to a biological target. The phenyl group could engage in hydrophobic interactions, while the carboxylic acid would likely form hydrogen bonds and electrostatic interactions.
Molecular Dynamics Simulations to Assess Complex Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be performed. These simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex and assessing its stability. For compounds like this compound, running simulations for durations such as 100 nanoseconds using force fields like AMBER or GROMACS can offer insights into the stability of the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.
For this compound, QSAR models can be developed using various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.
Table 1: Calculated Molecular Descriptors for (E)-5-Phenylpent-2-enoic acid
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | chemscene.com |
| LogP | 2.26 | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 4 | chemscene.com |
These descriptors, along with others, can be used to build a QSAR model, which is often validated using statistical methods like leave-one-out cross-validation to ensure its predictive power. Such models can guide the synthesis of new derivatives with potentially enhanced biological activity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. mdpi.com DFT calculations can provide valuable information about the reactivity of a molecule.
For molecules similar to this compound, like chalcones, DFT studies using methods such as B3LYP with a 6-311G** basis set have been conducted to analyze their structural and spectral properties. mdpi.com These studies can elucidate the distribution of electron density and identify reactive sites within the molecule.
Key parameters derived from DFT calculations include:
Hardness (η) and Softness (S) : These describe the molecule's resistance to change in its electron configuration.
Electronegativity (χ) : This measures the molecule's ability to attract electrons.
Electrophilicity (ω) : This index quantifies the ability of a molecule to accept electrons. mdpi.com
The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution. For a related chalcone, the MEP surface showed that the most positive regions are located on the hydrogen atoms, making them favorable for nucleophilic attack, while the most negative regions are around the oxygen atoms and within the phenyl rings, indicating them as sites for electrophilic attack. mdpi.com The carbonyl oxygen's high electron density suggests its importance in biological activity through hydrogen bonding. mdpi.com
Conformational Analysis and Stereochemical Considerations
The biological activity of a molecule is often highly dependent on its three-dimensional structure, including its conformation and stereochemistry.
This compound exists as stereoisomers due to the double bond in the pentenoic acid chain. The most common form is the (E)-isomer, also referred to as the trans configuration, where the substituents are on opposite sides of the double bond. This is explicitly stated in its systematic name, (E)-5-phenylpent-2-enoic acid.
Conformational analysis of related compounds has shown that the flexibility of the molecule, particularly the ability of the phenyl ring to rotate, can be crucial for its biological function. electronicsandbooks.com For instance, in the case of 3,5-diphenylpent-2-enoic acids binding to PDK1, a dihedral angle of 118° between the phenyl ring and the double bond plane was observed in the co-crystal structure, indicating the importance of this rotational freedom. electronicsandbooks.com
Furthermore, the introduction of substituents can have significant steric effects. For example, a methyl group in (E)-3-methyl-5-phenylpent-2-enoic acid introduces steric hindrance, which can reduce its reactivity in certain reactions but improve its stability. These stereochemical and conformational factors are critical considerations in the design of new analogs with specific biological activities.
Advanced Analytical Methodologies for 5 Phenylpent 2 Enoic Acid and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy provides detailed information about the molecular structure and functional groups present in 5-phenylpent-2-enoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide unique insights into the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: In ¹H NMR spectra of (E)-5-phenylpent-2-enoic acid, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.16–7.33 ppm. jst.go.jp The olefinic protons of the α,β-unsaturated system are observed as distinct signals. Specifically, the proton at the C3 position (adjacent to the phenyl-ethyl group) shows a doublet of triplets around δ 7.11 ppm, while the proton at the C2 position (adjacent to the carboxylic acid) appears as a doublet of triplets around δ 5.85 ppm. jst.go.jp The methylene (B1212753) protons of the pentenoic acid chain resonate at approximately δ 2.52-2.76 ppm. rsc.org The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift, typically around δ 10.55 ppm, though its position can be solvent-dependent. jst.go.jp
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key resonances for (E)-5-phenylpent-2-enoic acid include the carbonyl carbon of the carboxylic acid, which typically appears around δ 171-172 ppm. jst.go.jp The olefinic carbons of the C=C double bond show signals in the region of δ 121-151 ppm. jst.go.jp The carbons of the phenyl ring are observed between δ 126 and 141 ppm, while the aliphatic methylene carbons appear further upfield. jst.go.jpkyushu-u.ac.jp
Table 1: Representative ¹H and ¹³C NMR Data for (E)-5-Phenylpent-2-enoic Acid
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~10.5-12.0 (broad s) jst.go.jp | ~171-172 jst.go.jp |
| Olefinic Proton (-CH=CH-) | 5.85 (dt), 7.11 (dt) jst.go.jp | ~121-151 jst.go.jp |
| Aromatic Protons (C₆H₅-) | 7.16-7.33 (m) jst.go.jp | ~126-141 jst.go.jpkyushu-u.ac.jp |
| Methylene Protons (-CH₂-CH₂-) | 2.5-2.8 (m) rsc.org | ~30-35 kyushu-u.ac.jp |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. jst.go.jprsc.orgkyushu-u.ac.jp
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For (E)-5-phenylpent-2-enoic acid (C₁₁H₁₂O₂), the calculated exact mass is 176.08373 Da. nih.gov HRMS analysis can confirm this molecular formula with a high degree of confidence, typically with an error of less than 5 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the volatile derivatives of this compound and for identifying impurities. The mass spectrum of (E)-5-phenylpent-2-enoic acid obtained from GC-MS shows a molecular ion peak (M⁺) at m/z 176, corresponding to its molecular weight. kyushu-u.ac.jpnih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A broad O-H stretching band for the carboxylic acid group is typically observed in the range of 2500–3300 cm⁻¹. The C=O stretching vibration of the conjugated carboxylic acid appears as a strong band around 1680–1720 cm⁻¹. The C=C stretching of the alkene is also present, along with bands corresponding to the C-H bonds of the aromatic and aliphatic portions of the molecule. jst.go.jp
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. mt.comedinst.com It is useful for analyzing the C=C backbone and the phenyl ring vibrations. americanpharmaceuticalreview.com In the study of crystalline forms, Raman spectroscopy can be used to investigate lower frequency modes that are indicative of the crystal lattice structure. mt.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H Stretch | 2500–3300 (broad) | Weak |
| Carbonyl C=O Stretch | ~1680–1720 | Present |
| Alkene C=C Stretch | ~1630-1650 rsc.org | Strong |
| Aromatic C-H Stretch | ~3000-3100 | Present |
| Aliphatic C-H Stretch | ~2850-2960 | Present |
Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions. Data compiled from multiple sources. rsc.org
Chromatographic Separation Techniques
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity and enantiomeric composition.
Silica (B1680970) gel column chromatography is a standard and effective method for the purification of this compound from reaction mixtures. The separation is based on the differential adsorption of the compound and impurities onto the polar silica gel stationary phase. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used as the mobile phase. kyushu-u.ac.jp By gradually increasing the polarity of the mobile phase, the compound of interest can be eluted from the column, leaving impurities behind.
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for determining the purity of this compound and for separating its enantiomers.
Purity Analysis: Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid), is commonly employed to assess the purity of this compound. sielc.com The compound's purity can be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram.
Enantiomer Resolution: For chiral derivatives of this compound, such as (E)-2-methyl-5-phenylpent-2-enoic acid, chiral HPLC is used to separate the enantiomers. rsc.org This is achieved by using a chiral stationary phase (CSP). For instance, an ASH (Amylose tris(3,5-dimethylphenylcarbamate)) chiral column with a mobile phase of hexane and 2-propanol has been successfully used to resolve the R- and S-enantiomers. rsc.org The ability to separate enantiomers is critical, as they can exhibit different biological activities. The process of separating a racemic mixture into its individual enantiomers is known as resolution. libretexts.org
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times and reduced use of toxic organic solvents. chromatographyonline.comchromatographyonline.com The technique utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. chromatographyonline.com This supercritical fluid allows for high flow velocities while maintaining good chromatographic efficiency. nih.gov
For chiral separations, SFC is almost always used in conjunction with a chiral stationary phase (CSP). chromatographyonline.com The addition of a small percentage of an organic modifier, such as methanol (B129727) or ethanol, to the supercritical CO2 is common practice to enhance the solubility of polar analytes and improve peak shape and selectivity. chromatographyonline.com The enantioselective separation of chiral compounds, including various pharmaceutical agents, has been successfully demonstrated using SFC. chromatographyonline.comresearchgate.net While specific applications for the chiral separation of this compound are not extensively documented in readily available literature, the principles of SFC are broadly applicable to this class of compounds. The technique's ability to separate stereoisomers is crucial, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. chromatographyonline.com
Table 1: Typical Parameters for Chiral SFC Separations
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Mobile Phase | Supercritical CO₂ with organic modifier (e.g., 5-40% Methanol, Ethanol) | Elutes compounds from the column; modifier enhances solubility and selectivity. |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) | Provides the chiral environment necessary for enantiomeric recognition and separation. |
| Column Temperature | 30-50 °C | Influences the viscosity and solvating power of the supercritical fluid. |
| Back Pressure | 100-200 bar | Maintains the mobile phase in a supercritical state throughout the system. |
| Flow Rate | 1-5 mL/min | Controls the speed of the separation. |
| Detection | UV-Vis, Mass Spectrometry (MS) | Detects and quantifies the separated enantiomers as they elute from the column. |
Surface-Sensitive Techniques for Adsorption and Interaction Studies
Understanding how molecules like this compound interact with surfaces is critical, particularly in the context of heterogeneous catalysis. Surface-sensitive techniques provide atomic-level information on adsorption and electronic structure.
Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique capable of visualizing individual atoms and molecules on conductive surfaces. oxinst.comwikipedia.org It operates based on the quantum tunneling of electrons between a sharp metallic tip and the sample surface. wikipedia.org By scanning the tip across the surface and maintaining a constant tunneling current, a topographical image of the surface's electronic states can be generated. bruker-nano.jp
In a study investigating the interaction of (E)-2-methyl-5-phenylpent-2-enoic acid, a derivative of this compound, with a palladium (Pd(111)) surface, STM was employed under ultrahigh vacuum (UHV) conditions. rsc.orgresearchgate.net The STM images revealed the spatial distribution and adsorption configuration of the molecule on the metal surface. rsc.org It was observed that the molecules formed complex structures upon adsorption, and their spatial arrangement was a key factor in the interaction between the molecules and the palladium catalyst. rsc.org These direct observations are invaluable for understanding the initial steps of surface-catalyzed reactions, such as asymmetric hydrogenation. researchgate.net
Table 2: STM Experimental Conditions for a this compound Derivative on Pd(111)
| Parameter | Value | Reference |
|---|---|---|
| Substrate | Pd(111) single crystal | rsc.org |
| Molecule | (E)-2-methyl-5-phenylpent-2-enoic acid | rsc.org |
| Environment | Ultrahigh Vacuum (UHV) | rsc.orgresearchgate.net |
| Bias Voltage (Vb) | -2.0 V | rsc.org |
| Tunneling Current (It) | 0.1 nA | rsc.org |
| Temperature | Ambient | rsc.org |
High-Resolution Photoemission Spectroscopy (HRPES) is a powerful technique for probing the occupied electronic states of a material. It is based on the photoelectric effect, where irradiating a sample with high-energy photons causes the emission of electrons. By analyzing the kinetic energy of these photoemitted electrons, the electronic band structure and chemical state of the atoms at the surface can be determined. aps.org
HRPES was used in conjunction with STM to study the adsorption of (E)-2-methyl-5-phenylpent-2-enoic acid on a Pd(111) surface. rsc.orgresearchgate.net These studies provided insights into the electronic interactions between the adsorbate and the substrate. rsc.org By analyzing the core-level spectra of the constituent atoms (e.g., Carbon, Oxygen), HRPES can reveal changes in the chemical environment upon adsorption, indicating the formation of chemical bonds between the molecule and the surface. researchgate.net This information is complementary to the spatial information provided by STM and is crucial for building a complete picture of the surface chemistry. rsc.org
Table 3: HRPES Findings for a this compound Derivative on Pd(111)
| Observation | Interpretation | Reference |
|---|---|---|
| Core-level peak shifts | Changes in the chemical environment of atoms upon adsorption, indicating interaction with the Pd surface. | rsc.orgresearchgate.net |
| Valence band analysis | Provides information on the molecular orbitals involved in the bonding to the surface. | researchgate.net |
| Combined with DFT | Experimental spectra are compared with Density Functional Theory calculations to confirm the most stable adsorption configurations. | rsc.org |
In Situ Monitoring Techniques (e.g., Raman Spectroscopy for Reaction Progress and Isomerization)
In situ monitoring techniques are essential for studying chemical reactions as they occur, providing real-time data on reaction kinetics, the formation of intermediates, and structural changes. beilstein-journals.org Raman spectroscopy is particularly well-suited for in situ studies because it is non-destructive, requires minimal sample preparation, and can be used in various environments, including solid-state and liquid-phase reactions. mdpi.comrsc.org
The technique relies on the inelastic scattering of monochromatic light (Raman scattering), which provides a vibrational fingerprint of the molecules present. mdpi.com For a compound like this compound, Raman spectroscopy can be used to monitor the progress of reactions such as isomerization. The cis and trans isomers of an unsaturated acid will have distinct Raman spectra, particularly in the C=C stretching region. mdpi.com For example, a study on oleic acid (a cis isomer) and elaidic acid (a trans isomer) showed distinct C=C stretching peaks at 1656 cm⁻¹ and 1670 cm⁻¹, respectively. mdpi.com By tracking the intensity of these characteristic peaks over time, the rate of isomerization can be determined, and the activation energy for the process can be calculated. mdpi.com This approach could be directly applied to study the cis/trans isomerization of this compound under various conditions, such as thermal or catalytic treatment.
Table 4: Illustrative Application of In Situ Raman for Monitoring Isomerization
| Reaction Parameter | Data Obtained from Raman Spectroscopy | Significance |
|---|---|---|
| Reactant Concentration | Decrease in intensity of the Raman peak for the cis-isomer (e.g., ~1656 cm⁻¹) | Allows for the determination of reaction order and rate constants. |
| Product Concentration | Increase in intensity of the Raman peak for the trans-isomer (e.g., ~1670 cm⁻¹) | Confirms product formation and allows for yield calculation over time. |
| Intermediate Species | Appearance and disappearance of new, transient Raman peaks | Provides mechanistic insight into the reaction pathway. |
| Temperature Dependence | Measurement of reaction rates at different temperatures | Enables the calculation of activation energy via an Arrhenius plot. |
Applications as Analytical Reference Standards
This compound, in its purified form, serves as an essential analytical reference standard. A reference standard is a highly characterized and pure substance used for qualitative and quantitative analysis. The availability of (E)-5-phenylpent-2-enoic acid as a commercial product underscores its utility in this capacity. nih.gov
As a reference standard, it is used for several critical purposes in analytical and synthetic chemistry:
Method Validation: To validate new analytical methods (e.g., HPLC, GC, SFC) for the quantification of this compound or its derivatives in various matrices.
Instrument Calibration: To create calibration curves for analytical instruments, ensuring the accuracy of quantitative measurements.
Quality Control: As a quality control standard to verify the identity and purity of synthesized batches of this compound.
Starting Material: In synthetic chemistry, using a well-characterized starting material is crucial for ensuring the success and reproducibility of subsequent reaction steps.
The reliability of this compound as a reference standard is based on its well-defined chemical and physical properties.
Table 5: Properties of (E)-5-Phenylpent-2-enoic Acid as a Reference Standard
| Property | Value | Significance for Reference Standard |
|---|---|---|
| Chemical Formula | C₁₁H₁₂O₂ | Defines the elemental composition. |
| Molecular Weight | 176.21 g/mol | Used for converting between mass and moles in quantitative analysis. nih.gov |
| IUPAC Name | (2E)-5-phenylpent-2-enoic acid | Provides an unambiguous structural identifier. nih.gov |
| CAS Registry Number | 55320-96-2 | A unique numerical identifier for the specific chemical substance. nih.gov |
| Physical Form | Typically a solid at room temperature | Allows for accurate weighing and preparation of standard solutions. sigmaaldrich.com |
| Purity | High purity (e.g., >97%) is typically required | Ensures that analytical measurements are not compromised by impurities. sigmaaldrich.com |
Applications in Advanced Organic Materials and Biomolecular Engineering
Incorporation into Liquid Crystals and Polymeric Materials
The rigid and planar structure of certain derivatives of 5-phenylpent-2-enoic acid makes them suitable for incorporation into liquid crystals and polymeric materials. The aromatic ring and the unsaturated linkage can impart unique optical, electronic, and thermal properties to the resulting materials.
Derivatives such as 5-(2-carboxyphenyl)-5-phenylpent-2-enoic acid have been explored for their utility in liquid crystals and polymers. iiserpune.ac.in The presence of two carboxylic acid groups in this specific derivative allows for bifunctional reactivity, enabling it to be integrated into polyester (B1180765) or polyamide chains, for example. The inherent rigidity of the phenylpentenoic acid backbone can enhance the thermal stability and influence the mesomorphic behavior of liquid crystalline materials. iiserpune.ac.innih.gov
Thermotropic liquid crystals, which exhibit phase transitions with changes in temperature, often consist of calamitic (rod-shaped) molecules with a rigid core. nih.govwikipedia.org The structure of this compound derivatives can contribute to the formation of such rigid cores. The incorporation of these molecules into a polymer backbone can lead to side-chain liquid-crystalline polymers, where the mesogenic (liquid crystal-forming) units are attached to the polymer chain. researchgate.net The properties of these materials, such as their melting and clearing temperatures, are influenced by the structure of the mesogen and the length of any flexible spacers. nih.gov
While specific data on polymers solely incorporating this compound is limited in publicly available literature, the general principles of polymer chemistry suggest that it can be used to synthesize polymers with tailored properties. For instance, polymerization of this compound derivatives could lead to materials with interesting photoluminescence efficiencies and tunable energy levels, as seen in other phenylene-functionalized polymers. rsc.org
Design and Development of Fluorescent Labels and Chemosensors
The development of fluorescent probes and chemosensors is a significant area of research, with applications in biological imaging and environmental monitoring. nih.gov The design of such molecules often involves a fluorophore connected to a recognition unit that interacts with the target analyte. While direct applications of this compound as a fluorescent label are not extensively documented, its derivatives have shown potential in this field.
For instance, esters and N-substituted amides of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid, a related compound, have been synthesized and are suggested to be useful as fluorescent labels in chemosensors. The extended conjugation in these molecules, provided by the en-yne system, is a key feature for fluorescence. The design of such probes often follows a donor-π-acceptor (D-π-A) architecture to achieve desired photophysical properties, such as solvatochromism and solid-state emission. rsc.org
The general strategy for creating a chemosensor involves coupling a fluorescent scaffold to a binding site that is selective for a particular ion or molecule. The binding event then causes a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity, or a shift in the emission wavelength. nih.gov The carboxylic acid group of this compound could be functionalized to act as a binding site for certain cations or as a point of attachment for other recognition moieties. The phenyl and pentenoic acid framework could serve as the signaling unit whose fluorescence is modulated upon binding.
The synthesis of such chemosensors can be achieved through methods like the copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" chemistry, which allows for the modular assembly of a recognition unit and a fluorophore. researchgate.net Although research on this compound in this specific context is emerging, its structural motifs are present in various known fluorescent probes and chemosensors.
Building Blocks for Peptide Synthesis and Conformational Studies (e.g., β-Sheet Design)
The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, novel biological activities, and controlled conformations. nih.gov this compound and its derivatives have been explored as building blocks in the synthesis of such modified peptides.
A key application lies in their use as precursors to unnatural amino acids that can influence the secondary structure of peptides, such as β-sheets. nih.gov For example, the synthesis of ethyl 5-phenylpent-2-enoate has been reported as part of a research program on unnatural amino acid peptide building blocks. iiserpune.ac.in This ester can be further modified to introduce an amino group, thereby forming an amino acid analogue that can be incorporated into a peptide chain.
The conformation of peptides is crucial for their biological function. The introduction of rigid or conformationally constrained building blocks can help to stabilize specific secondary structures like β-turns or β-sheets. nih.gov While detailed conformational studies of peptides containing a this compound-derived residue are not widely published, the inherent structural features of this moiety suggest its potential to act as a turn-inducing element or to be part of a larger, rigid scaffold.
The following table provides an overview of a synthetic step involving a this compound derivative for use in peptide building block synthesis, as described in a doctoral thesis. iiserpune.ac.in
| Reactant | Reagent | Product | Yield (%) | Reference |
| N-protected amino thioacid | Oxidizing Agent | N-protected amino thioacid dimer | - | iiserpune.ac.in |
| - | Ethyl 5-phenylpent-2-enoate | - | 88 | iiserpune.ac.in |
This table illustrates the successful synthesis of a key intermediate, ethyl 5-phenylpent-2-enoate, in high yield, highlighting its availability as a building block for more complex peptide structures. The subsequent steps would involve the introduction of an amino group and coupling to a peptide chain to study its effect on conformation.
Q & A
Q. What are the standard protocols for synthesizing 5-Phenylpent-2-enoic acid, and how can purity be verified?
- Methodological Answer : Synthesis typically involves a conjugate addition of phenyl Grignard reagent to α,β-unsaturated esters, followed by hydrolysis. Key steps include:
- Reaction Conditions : Use anhydrous THF under inert atmosphere for Grignard stability .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate intermediates. Final purity is verified via:
- HPLC : Retention time comparison with standards.
- Melting Point : Consistency with literature values (±2°C range).
- Spectroscopic Validation : Confirm structure using NMR (¹H and ¹³C) and IR spectroscopy. For example, a characteristic α,β-unsaturated carbonyl stretch at ~1680–1720 cm⁻¹ in IR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 6.8–7.5 ppm (aromatic protons) and δ 5.8–6.5 ppm (olefinic protons). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm (solvent-dependent) .
- ¹³C NMR : Key peaks include the carbonyl carbon (δ ~170 ppm) and olefinic carbons (δ ~120–140 ppm).
- IR Spectroscopy : Confirm the presence of carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and conjugated carbonyl groups.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .
Q. How should researchers design initial experiments to assess the reactivity of this compound in different solvent systems?
- Methodological Answer : Use a fractional factorial design to test variables:
- Solvent Polarity : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
- Acid/Base Catalysis : Add triethylamine (base) or p-TsOH (acid) to assess catalytic effects.
- Temperature : Conduct trials at 25°C, 50°C, and reflux conditions.
Analyze outcomes via TLC and GC-MS to track reaction progress .
Advanced Research Questions
Q. How can researchers reconcile contradictory data regarding the biological activity of this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Data Harmonization : Normalize activity metrics (e.g., IC₅₀ values) across studies using standardized units.
Sensitivity Analysis : Identify outliers using Grubbs’ test or principal component analysis (PCA).
- Experimental Replication : Reproduce key studies under controlled conditions, documenting all parameters (e.g., incubation time, pH) to isolate discrepancies .
Q. What computational methods are recommended to model the interaction of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with:
- Consensus Scoring : Compare results across multiple software (e.g., GOLD, Glide).
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, H-bond donors, and polar surface area. Validate with leave-one-out cross-validation .
Q. What strategies optimize the synthetic yield of this compound while minimizing side products?
- Methodological Answer :
- DoE (Design of Experiments) : Apply a Box-Behnken design to optimize:
- Catalyst Loading : Test 1–5 mol% of palladium catalysts for cross-coupling steps.
- Reaction Time : Monitor intermediates via in-situ FTIR to terminate reactions at optimal conversion.
- Side-Product Mitigation :
- Quenching Protocols : Rapid cooling post-reaction to prevent retro-aldol side reactions.
- Additives : Use scavengers like polymer-bound thiourea to trap unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
